molecular formula C15H19N5 B2386288 2-(4-Cyclopropyltriazol-1-yl)-6-piperidin-1-ylpyridine CAS No. 2415516-99-1

2-(4-Cyclopropyltriazol-1-yl)-6-piperidin-1-ylpyridine

Cat. No. B2386288
CAS RN: 2415516-99-1
M. Wt: 269.352
InChI Key: IXTBQJTUJBKMDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Cyclopropyltriazol-1-yl)-6-piperidin-1-ylpyridine, also known as CCT245737, is a small molecule inhibitor that has been extensively studied in the field of cancer research. This compound has shown promising results in preclinical studies and is currently being investigated as a potential therapeutic agent for various types of cancer.

Mechanism of Action

2-(4-Cyclopropyltriazol-1-yl)-6-piperidin-1-ylpyridine works by inhibiting the activity of several kinases, including CHK1, CDK1, and CDK2. These kinases are involved in the regulation of the cell cycle and DNA damage response. By inhibiting their activity, 2-(4-Cyclopropyltriazol-1-yl)-6-piperidin-1-ylpyridine can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(4-Cyclopropyltriazol-1-yl)-6-piperidin-1-ylpyridine has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, 2-(4-Cyclopropyltriazol-1-yl)-6-piperidin-1-ylpyridine has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-Cyclopropyltriazol-1-yl)-6-piperidin-1-ylpyridine in lab experiments is that it has been extensively studied and has shown promising results in preclinical studies. However, one of the limitations of using 2-(4-Cyclopropyltriazol-1-yl)-6-piperidin-1-ylpyridine is that it is still in the early stages of development and has not yet been tested in clinical trials.

Future Directions

There are several potential future directions for the development of 2-(4-Cyclopropyltriazol-1-yl)-6-piperidin-1-ylpyridine. One area of research could be to investigate its efficacy in combination with other therapeutic agents, such as chemotherapy and radiation therapy. Another area of research could be to investigate its potential use in combination with immunotherapy. Additionally, further studies could be conducted to investigate its efficacy against other types of cancer.

Synthesis Methods

The synthesis of 2-(4-Cyclopropyltriazol-1-yl)-6-piperidin-1-ylpyridine involves a multi-step process that starts with the reaction of 4-chloro-6-(cyclopropylamino)pyridine with sodium azide to form 4-azido-6-(cyclopropylamino)pyridine. This intermediate is then reacted with 1-(piperidin-1-yl)-1H-1,2,3-triazole to produce the final product, 2-(4-Cyclopropyltriazol-1-yl)-6-piperidin-1-ylpyridine.

Scientific Research Applications

2-(4-Cyclopropyltriazol-1-yl)-6-piperidin-1-ylpyridine has been extensively studied for its potential use as a therapeutic agent in cancer treatment. It has been shown to inhibit the activity of several kinases that are involved in the regulation of cell growth and proliferation. In preclinical studies, 2-(4-Cyclopropyltriazol-1-yl)-6-piperidin-1-ylpyridine has demonstrated efficacy against various types of cancer, including breast, lung, and colon cancer.

properties

IUPAC Name

2-(4-cyclopropyltriazol-1-yl)-6-piperidin-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5/c1-2-9-19(10-3-1)14-5-4-6-15(16-14)20-11-13(17-18-20)12-7-8-12/h4-6,11-12H,1-3,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXTBQJTUJBKMDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=CC(=N2)N3C=C(N=N3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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